Butane, 2-methyl-2-nitroso-
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Overview
Description
Butane, 2-methyl-2-nitroso- is an organic compound with the chemical formula C₄H₉NOThis compound is characterized by its blue liquid appearance and is primarily used in chemical research as a spin trap, which means it binds to radicals .
Preparation Methods
The synthesis of Butane, 2-methyl-2-nitroso- involves several steps:
Oxidation of tert-butylamine: The initial step involves the oxidation of tert-butylamine to form 2-methyl-2-nitropropane.
Reduction of 2-methyl-2-nitropropane: This compound is then reduced to form N-tert-butylhydroxylamine.
Oxidation of N-tert-butylhydroxylamine: Finally, N-tert-butylhydroxylamine is oxidized to produce 2-methyl-2-nitrosopropane
Chemical Reactions Analysis
Butane, 2-methyl-2-nitroso- undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can act as an electrophile in substitution reactions, transforming sulfones into aldehydes.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and zinc dust for reduction. The major products formed from these reactions are dependent on the specific reagents and conditions used.
Scientific Research Applications
Butane, 2-methyl-2-nitroso- has several applications in scientific research:
Spin Trapping: It is used as a spin trap in electron spin resonance studies to detect and analyze unstable free radicals
Organic Synthesis: It serves as an electrophile in organic synthesis, particularly in transforming sulfones into aldehydes.
Polymerization: It is an efficient regulator of the radical polymerization of methyl methacrylate through the ‘pseudoliving’ chain mechanism.
Mechanism of Action
The mechanism by which Butane, 2-methyl-2-nitroso- exerts its effects involves its ability to trap free radicals. This compound binds to unstable free radicals, forming stable paramagnetic nitroxide radicals that can be detected and analyzed by electron spin resonance spectroscopy . This trapping mechanism is particularly useful for studying carbon-centered tyrosyl radicals.
Comparison with Similar Compounds
Butane, 2-methyl-2-nitroso- is unique due to its specific structure and reactivity. Similar compounds include:
- Ethylamine
- Ethylenediamine
- Propylamine
- Isopropylamine
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Isobutylamine
- tert-Butylamine
- n-Butylamine
- sec-Butylamine
- Putrescine
These compounds share some structural similarities but differ in their specific chemical properties and reactivity.
Properties
CAS No. |
34946-78-6 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-methyl-2-nitrosobutane |
InChI |
InChI=1S/C5H11NO/c1-4-5(2,3)6-7/h4H2,1-3H3 |
InChI Key |
CCRGYMRZYGPFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=O |
Origin of Product |
United States |
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